

# ML204: A Potent and Selective TRPC4/C5 Channel Blocker

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## Compound of Interest

Compound Name: ML204

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, synaptic transmission, and endothelial permeability.[1][2] The TRPC4 and TRPC5 subtypes are of particular interest due to their involvement in neurological and cardiovascular functions.[3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels. This technical guide focuses on **ML204**, a novel and potent antagonist that selectively modulates native TRPC4 and TRPC5 ion channels, providing a valuable tool for in vitro and in vivo research.[1][2][5]

## Core Compound: ML204

**ML204**, with the chemical name 4-methyl-2-(1-piperidinyl)quinoline, was identified through a high-throughput screen of over 300,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It emerged as a potent inhibitor of TRPC4 $\beta$ -mediated intracellular Ca<sup>2+</sup> influx.[1][2] Subsequent studies have characterized its selectivity and mechanism of action, establishing it as a key pharmacological tool for studying TRPC4/C5 function.[1][6][7]

## Quantitative Data Summary

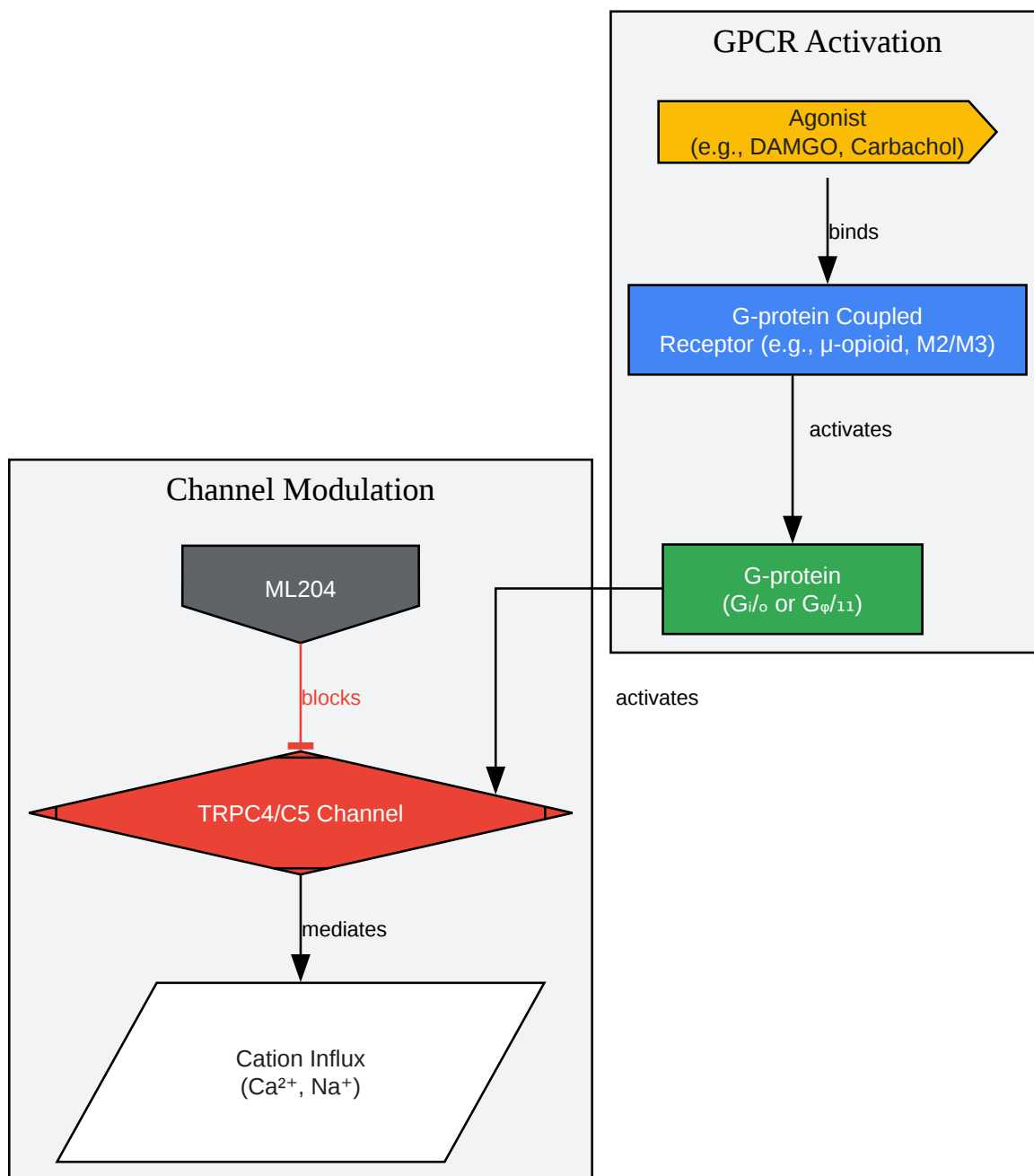
The inhibitory potency of **ML204** has been quantified across various experimental setups. The following table summarizes the key quantitative data for **ML204**'s activity on TRPC channels.

Channel	Assay Type	Activation Method	Measured Parameter	Value (μM)	Cell Line	Reference
TRPC4β	Fluorescent Intracellular Ca <sup>2+</sup> Assay	μ-opioid receptor stimulation (DAMGO)	IC <sub>50</sub>	0.96	HEK293	[1][2][7]
TRPC4β	Fluorescent Intracellular Ca <sup>2+</sup> Assay	Muscarinic receptor stimulation (ACh)	IC <sub>50</sub>	2.91	HEK293	[1]
TRPC4β	Whole-Cell Patch Clamp	μ-opioid receptor stimulation (DAMGO)	IC <sub>50</sub>	2.9 (single-dose) / 3.55 (multi-dose)	HEK293	[1]
TRPC4β	Automated Electrophysiology	μ-opioid receptor stimulation (DAMGO)	IC <sub>50</sub>	2.6	HEK293	[8][9]
TRPC5	Electrophysiology	μ-opioid receptor stimulation	% Inhibition @ 10μM	~65%	HEK293	[1]
TRPC6	Fluorescent Intracellular Ca <sup>2+</sup> Assay	Muscarinic receptor stimulation	IC <sub>50</sub>	~18.2 (19-fold less potent than on TRPC4β)	HEK293	[1][2][7]

TRPC6	Electrophysiology	Muscarinic receptor stimulation (Carbachol)	% Inhibition @ 10μM	~38%	HEK293	[1]
TRPC6	Electrophysiology	OAG stimulation	% Inhibition @ 10μM	None	HEK293	[1]
TRPV1, TRPV3, TRPA1, TRPM8	Electrophysiology/Fluorescent Assays	Various	% Inhibition @ 10-20μM	No appreciable block (<20%)	Mouse DRG neurons / HEK293	[1][2][7]
KCNQ2, Voltage-gated Na <sup>+</sup> , K <sup>+</sup> , Ca <sup>2+</sup> channels	Electrophysiology	Various	% Inhibition @ 10-30μM	No significant inhibition	Mouse DRG neurons	[1][2][7]

## Mechanism of Action

**ML204** acts as a direct blocker of the TRPC4 and TRPC5 channel pores.[10] This conclusion is supported by evidence showing that its inhibitory activity is independent of the G-protein coupled receptor (GPCR) signaling pathway used to activate the channel.[1][2][11] **ML204** effectively blocks TRPC4β currents activated through both Gi/o-coupled μ-opioid receptors and G<sub>q/11</sub>-coupled M3-like muscarinic receptors.[6][7] Furthermore, its ability to block currents activated by intracellular dialysis of GTPγS, which persistently activates G-proteins, strongly suggests a direct interaction with the channel protein itself rather than an upstream signaling component.[1][2][11]



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**Caption:** Signaling pathway of TRPC4/C5 activation and inhibition by **ML204**.

## Experimental Protocols

Detailed methodologies for the key experiments used to characterize **ML204** are provided below.

## High-Throughput Fluorescent Intracellular $\text{Ca}^{2+}$ Assay

This assay was central to the discovery of **ML204** and is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Objective: To identify and characterize inhibitors of TRPC4-mediated calcium influx.

Methodology:

- Cell Culture: HEK293 cells stably expressing mouse TRPC4 $\beta$  and a G-protein coupled receptor (e.g.,  $\mu$ -opioid receptor) are cultured in appropriate media.[8]
- Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.[12]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.[8][12]
- Compound Addition: **ML204** or other test compounds at various concentrations are added to the wells.
- Channel Activation: A specific agonist (e.g., 300 nM DAMGO for  $\mu$ -opioid receptor) is added to activate the GPCR signaling cascade, leading to the opening of TRPC4 channels.[8]
- Fluorescence Measurement: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FDSS instrument).[8]
- Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve and calculate the  $\text{IC}_{50}$  value for the test compound.



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**Caption:** Workflow for the high-throughput fluorescent calcium assay.

## Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effects of **ML204** on TRPC4/C5 currents.[13][14]

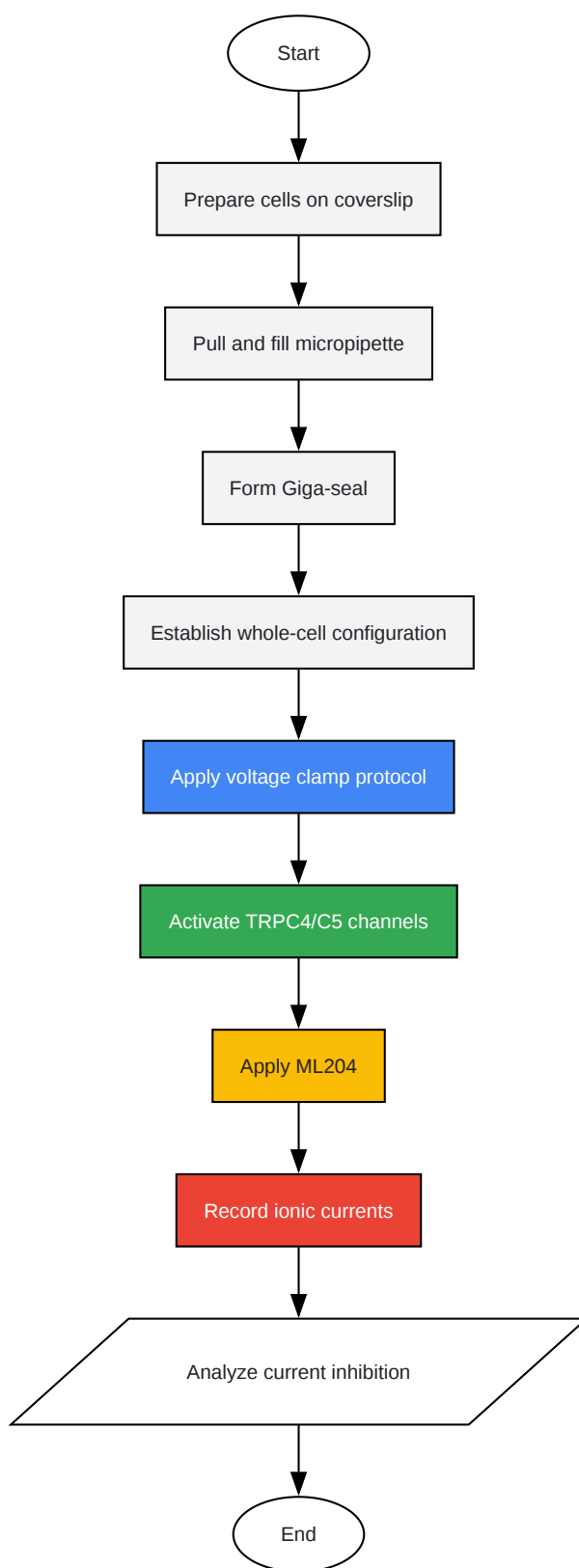
**Objective:** To directly measure the effect of **ML204** on ion currents flowing through TRPC4/C5 channels.

**Methodology:**

- **Cell Preparation:** HEK293 cells expressing the target channel (e.g., TRPC4 $\beta$ ) and a corresponding GPCR are grown on coverslips.[8]
- **Pipette Preparation:** Borosilicate glass micropipettes are pulled to a resistance of 4-8 M $\Omega$  and filled with an intracellular solution.[15] The intracellular solution typically contains (in mM): 110 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl<sub>2</sub>, and 6.46 CaCl<sub>2</sub> (for ~400 nM free Ca<sup>2+</sup>).[8]
- **Giga-seal Formation:** The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (G $\Omega$ ) seal.[14][16]
- **Whole-Cell Configuration:** A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[15][16]
- **Voltage Clamp:** The cell membrane potential is clamped at a holding potential (e.g., 0 mV).[8] Voltage ramps (e.g., from -100 mV to +120 mV) are applied to elicit channel currents.[1][8]
- **Channel Activation:** The channels are activated by adding an agonist to the extracellular solution (e.g., 50 nM DAMGO) or by including GTPyS in the intracellular solution to constitutively activate G-proteins.[1][8]
- **Compound Application:** **ML204** is applied to the bath solution, and the resulting change in current is recorded.

- Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The degree of inhibition at different concentrations is used to determine the  $IC_{50}$ .





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**Caption:** Workflow for whole-cell patch clamp electrophysiology.

## Selectivity Profile

A key advantage of **ML204** is its selectivity for TRPC4 and TRPC5 over other TRP channel family members and other ion channels.[1][6][7] As summarized in the data table, **ML204** exhibits at least 19-fold selectivity against TRPC6 and has no significant effect on TRPV1, TRPV3, TRPA1, and TRPM8 channels at concentrations up to 20  $\mu$ M.[1][2][7] It also does not appreciably block native voltage-gated sodium, potassium, or calcium channels.[1][2][7] This selectivity profile makes **ML204** a superior tool compared to less specific TRP channel blockers like SKF96365 and 2-aminoethoxydiphenyl borate (2-APB).[1]

## In Vivo and Ex Vivo Applications

The utility of **ML204** extends beyond in vitro cell-based assays. It has been effectively used to probe the function of native TRPC4 channels. For instance, in isolated guinea pig ileal myocytes, **ML204** blocked muscarinic cation currents (mICAT), which are known to be primarily mediated by TRPC4, demonstrating its efficacy on endogenous channels.[1][11] In animal models, **ML204** has been used to investigate the role of TRPC4/C5 in visceral pain and neuropathic pain, with intraperitoneal administration showing dose-dependent analgesic effects.[13] Furthermore, studies in animal models of kidney disease have shown that **ML204** can prevent podocyte death and reduce proteinuria, highlighting the therapeutic potential of targeting TRPC5.[3][10]

## Conclusion

**ML204** is a well-characterized, potent, and selective blocker of TRPC4 and TRPC5 channels. Its direct mechanism of action and favorable selectivity profile make it an invaluable pharmacological tool for researchers in academia and industry. The detailed experimental protocols provided in this guide should enable scientists to effectively utilize **ML204** in their studies to further elucidate the physiological and pathophysiological roles of TRPC4 and TRPC5 channels and to explore their potential as therapeutic targets.

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